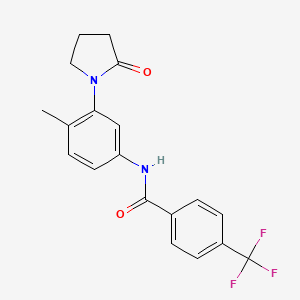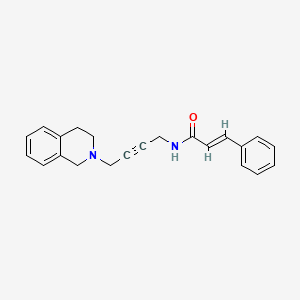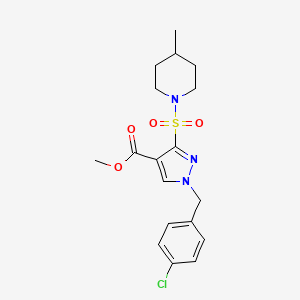
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Leukemia Treatment
This compound has been identified as structurally similar to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. The structural similarity suggests that N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide could potentially be used in the development of new leukemia treatments.
Drug Design and Discovery
The pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery . It allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage. This makes it a valuable structure for designing new biologically active compounds with potential applications in various therapeutic areas.
Structural Biology
In structural biology, compounds like N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can be used to study protein-ligand interactions . The detailed crystal structure analysis of similar compounds provides insights into the binding modes and interaction patterns that are crucial for the design of targeted therapies.
Antibacterial Agents
Research on pyrrolidine derivatives has shown that variations in the substituents can lead to compounds with significant antibacterial activity . The presence of the pyrrolidine ring in this compound suggests that it could be modified to enhance its antibacterial properties, potentially leading to the development of new antibiotics.
Pharmacokinetics Optimization
The pyrrolidine ring’s non-planarity and ability to pseudorotate can influence the pharmacokinetic properties of pharmaceuticals . This compound could be used as a model to study how such structural features affect the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring’s carbons, this compound can be used in the study of enantioselective synthesis . Understanding how different stereoisomers and spatial orientations of substituents affect biological activity is crucial for developing more effective and targeted drug therapies.
Molecular Surface Analysis
Compounds with a pyrrolidine ring can be used to analyze the contributions of various types of intermolecular interactions to the molecular surface . This analysis is important for understanding how molecular conformation affects biological activity and drug efficacy.
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-4-9-15(11-16(12)24-10-2-3-17(24)25)23-18(26)13-5-7-14(8-6-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFSNUIKDKSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2938792.png)
![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)
![(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938803.png)


![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)
![(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2938807.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)